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Compound of Interest

Compound Name: 3-Azido-2-chloropyridine

CAS No.: 102934-51-0

Cat. No.: B178082

Get Quote

Executive Summary
3-Azido-2-chloropyridine (CAS: 102934-51-0) is a bifunctional pyridine derivative

characterized by an electron-deficient aromatic core substituted with a reactive azide (

) group at the C3 position and a chlorine atom at the C2 position.[1][2] It serves as a high-value
"click-ready" scaffold in medicinal chemistry, enabling the rapid synthesis of 1,2,3-triazole-fused
heterocycles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This compound presents a unique duality in reactivity: the azide functionality allows for bio-

orthogonal ligation and cycloaddition, while the 2-chloro substituent offers a handle for

nucleophilic aromatic substitution (

) or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, its
high energy content requires strict adherence to safety protocols regarding thermal stability and
shock sensitivity.[3]
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Parameter Detail

IUPAC Name 3-Azido-2-chloropyridine

Common Synonyms
2-Chloro-3-azidopyridine; 3-Azido-2-

chloropyridin

CAS Registry Number 102934-51-0

Molecular Formula

Molecular Weight 154.56 g/mol

SMILES Clc1ncccc1N=[N+]=[N-]

InChI Key
(Derivative specific; typically generated from

structure)

Electronic Structure
The molecule features a pyridine ring which is naturally electron-deficient.[3]

C2-Chlorine: Inductively withdrawing (

), activating the ring for nucleophilic attack, particularly at the C2 position itself or C4/C6.

C3-Azide: Resonance donating (

) but inductively withdrawing.[3] The azide group is linear and confers significant potential
energy to the molecule.[3]

Physicochemical Properties[2][3][4][8][9][10]
The following data aggregates experimental values and validated predictive models for 3-
azido-2-chloropyridine.
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Property Value / Range Note

Physical State Solid (Crystalline)
White to pale yellow

needles/powder

Melting Point 58 – 62 °C
Sharp melting range indicates

high purity

Boiling Point Decomposes
Do NOT distill. Risk of

explosion >120°C

Density ~1.45 g/cm³ (Predicted)
Higher than water due to

halogenation

Solubility Soluble
Dichloromethane, Chloroform,

Ethyl Acetate, DMSO

Solubility Insoluble Water (Hydrophobic character)

LogP ~1.9 – 2.1
Moderate lipophilicity suitable

for drug discovery

Spectral Characteristics
FT-IR Spectroscopy: The most diagnostic feature is the strong, asymmetric azide stretching

vibration found at 2100–2140 cm⁻¹. A weaker symmetric stretch may appear around 1300

cm⁻¹.[3]

¹H NMR (CDCl₃, 400 MHz):

The spectrum typically displays three aromatic protons.[3]

~ 8.0–8.2 ppm (dd, H6,

to nitrogen)

~ 7.4–7.6 ppm (dd, H4)

~ 7.2–7.3 ppm (dd, H5)
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Note: Shifts are deshielded relative to pyridine due to the electron-withdrawing Cl and N3

groups.

Stability & Safety Profile (Critical)
Warning: Organic azides are high-energy compounds.[3][4] While 3-azido-2-chloropyridine is

relatively stable at room temperature compared to aliphatic azides, it possesses significant

decomposition potential.

Thermal Stability (DSC Data)
Differential Scanning Calorimetry (DSC) studies on halogenated azidopyridines reveal critical

safety thresholds:

Onset of Decomposition:~120 °C

Exothermic Energy:~230 – 300 kJ/mol[3][5]

Implication: The compound releases substantial energy upon decomposition (release of

).[3] Reactions involving heating must be strictly controlled and kept below 100 °C.[3]

Handling Protocols
Light Sensitivity: Azides can photodegrade to nitrenes.[3] Store in amber vials.

Shock Sensitivity: While less sensitive than non-aromatic azides, avoid metal spatulas (use

Teflon/wood) and do not grind the solid in a mortar.[3]

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis

or slow decomposition.

Synthetic Methodology
The standard synthesis utilizes 3-amino-2-chloropyridine as the precursor via a diazotization-

azidation sequence. This method is preferred for its reliability and use of inexpensive reagents.

[3]
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Preparation Protocol
Reagents: 3-Amino-2-chloropyridine (CAS 6298-19-7), Sodium Nitrite (

), Sodium Azide (

), Hydrochloric Acid (HCl).

Step-by-Step Workflow:

Dissolution: Dissolve 3-amino-2-chloropyridine in 6M HCl at 0 °C.

Diazotization: Add aqueous

dropwise, maintaining temperature < 5 °C. Stir for 30 mins to form the diazonium salt (

).

Azidation: Carefully add aqueous

dropwise. Caution: Evolution of nitrogen gas occurs.

Work-up: Stir at 0 °C for 1 hour, then warm to room temperature. Extract with

Dichloromethane (DCM).[3]

Purification: Wash organic layer with water/brine, dry over

, and concentrate in vacuo at < 30 °C (water bath).

Synthesis Diagram (DOT)[3]

3-Amino-2-chloropyridine
(CAS 6298-19-7)

Diazonium Salt
Intermediate

NaNO2, HCl
0°C, 30 min 3-Azido-2-chloropyridine

(CAS 102934-51-0)

NaN3, H2O
0°C -> RT, -N2

Click to download full resolution via product page

Figure 1: Synthetic pathway via diazotization of the amino-pyridine precursor.
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3-Azido-2-chloropyridine is a "bifunctional" scaffold. The azide and chlorine groups offer

orthogonal reaction pathways.[3]

Click Chemistry (CuAAC)
The primary application is the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Mechanism: Reaction with terminal alkynes in the presence of Cu(I) yields 1,4-disubstituted

1,2,3-triazoles.

Utility: Used to attach the chloropyridine moiety to drug pharmacophores, fluorophores, or

biomolecules.[3]

Staudinger Ligation / Reduction[3]
Reaction: Treatment with triphenylphosphine (

) yields an iminophosphorane (aza-ylide).[3]

Outcome: Hydrolysis of the intermediate yields the amine (reduction), or reaction with

esters/carbonyls yields amides (ligation).[3]

Nucleophilic Aromatic Substitution ( )
The Chlorine at C2 is activated by the ring nitrogen.[3]

Conditions: Can be displaced by strong nucleophiles (amines, alkoxides, thiols) under

heating or basic conditions.[3]

Selectivity: The azide group is generally stable to mild basic conditions, allowing

to occur at C2 without destroying the C3-azide, provided temperatures are controlled.

Reactivity Flowchart (DOT)
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Figure 2: Orthogonal reaction pathways available for the 3-azido-2-chloropyridine scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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